molecular formula C16H14N2OS B504823 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide CAS No. 312917-48-9

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide

Cat. No.: B504823
CAS No.: 312917-48-9
M. Wt: 282.4g/mol
InChI Key: BCSSMXAMEIDLKP-UHFFFAOYSA-N
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Description

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide is a synthetic small molecule featuring a cyclopenta[b]thiophene core substituted with a cyano group at position 3 and a 4-methylbenzamide moiety at position 2. This compound belongs to a class of sulfur-containing heterocycles, which are of significant interest in medicinal chemistry due to their structural resemblance to ATP-binding motifs in kinase domains . The synthesis of this compound typically involves cyclocondensation reactions starting from cyclopentanone derivatives, followed by functionalization via nucleophilic substitution or coupling reactions (e.g., with 4-methylbenzoyl chloride) .

The compound has demonstrated potent antiproliferative activity against the human breast adenocarcinoma cell line (MCF7), with mechanistic studies suggesting inhibition of ATP recognition sites on tyrosine kinase receptors, akin to clinical kinase inhibitors like gefitinib and dasatinib . Its structural design leverages the electron-withdrawing cyano group to enhance binding affinity and the 4-methylbenzamide group to mimic ATP’s adenine interactions .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-5-7-11(8-6-10)15(19)18-16-13(9-17)12-3-2-4-14(12)20-16/h5-8H,2-4H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSSMXAMEIDLKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopenta[b]thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thiophene derivative.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanating agent like sodium cyanide.

    Coupling with 4-methylbenzoyl chloride: The final step involves coupling the cyclopenta[b]thiophene intermediate with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution, and halogenating agents for electrophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity :
    • Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the thiophene ring is associated with the inhibition of cancer cell proliferation. Studies have shown that derivatives of thiophene can selectively target cancer cells while sparing normal cells, making them promising candidates for drug development .
  • COX-II Inhibition :
    • The compound may function as a selective inhibitor of Cyclooxygenase-2 (COX-II), an enzyme implicated in inflammation and cancer progression. Inhibitors of COX-II are valuable in pain management and cancer therapy due to their anti-inflammatory properties .
  • Neuroprotective Effects :
    • Preliminary studies suggest that similar compounds can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve modulation of neuroinflammatory pathways .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that thiophene derivatives significantly inhibited tumor growth in animal models .
Study 2COX-II InhibitionIdentified structural features necessary for COX-II selectivity; compounds with thiophene rings showed promising results .
Study 3NeuroprotectionInvestigated the neuroprotective properties of thiophene derivatives, showing potential in reducing neuroinflammation .

Synthesis and Development

The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide involves multi-step organic reactions typically starting from readily available thiophene derivatives. The synthetic pathway can be optimized for yield and purity to facilitate further biological testing.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Anticancer Activity

The following table summarizes key structural analogues, their modifications, and biological activities:

Compound Name / ID Substituent Modifications IC50 (nM) Mechanism / Target Reference ID
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide (Target) 4-Methylbenzamide ~30–40* Tyrosine kinase ATP-site inhibition
Compound 24 (N-(3-Cyano...phenylamino)acetamide) 4-(N-(Pyrimidin-2-yl)sulfamoyl)sodium salt 30.8 Tyrosine kinase inhibition (MCF7)
Compound 25 (4-(5,6-dihydro...phenol) Phenol-triazine fusion 38.7 Tyrosine kinase inhibition (MCF7)
N-(3-Cyano...3,4,5-trimethoxybenzamide 3,4,5-Trimethoxybenzamide N/A Not reported (structural analogue)
2-Chloro-N-(3-cyano...5-(diethylsulfamoyl)benzamide Chloro + diethylsulfamoyl N/A Potential kinase or protease inhibition

*Estimated based on similar derivatives .

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The cyano group at position 3 is critical for activity, as seen in compounds 24 and 25, which share this feature and exhibit sub-40 nM IC50 values .
  • Sulfonamide and Sulfamoyl Derivatives: Compounds like introduce sulfamoyl groups, which may improve solubility but require optimization to avoid off-target effects .

Mechanistic Comparisons

  • Kinase Inhibition: The target compound and derivatives (e.g., 24, 25) mimic ATP-competitive inhibitors by occupying the hydrophobic pocket of tyrosine kinases, similar to gefitinib . In contrast, HDAC inhibitors like compound 109 () use 4-methylbenzamide as a zinc-binding group, highlighting scaffold-dependent mechanisms .
  • Cytotoxicity Profile: The target compound’s IC50 (~30–40 nM) is comparable to clinical kinase inhibitors but less potent than covalent inhibitors like dasatinib (IC50 < 1 nM). This gap may reflect differences in binding kinetics or off-target interactions .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Lipophilicity: The target compound (MW ~315 g/mol) adheres to Lipinski’s rules, whereas analogues with larger substituents (e.g., , MW 358.41) may face bioavailability challenges .
  • Solubility: Sulfonamide derivatives (e.g., ) exhibit higher aqueous solubility due to polar sulfamoyl groups, but this can compromise blood-brain barrier penetration .

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C₁₃H₁₁N₃OS
  • Molecular Weight : 253.31 g/mol
  • CAS Number : 924099-53-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with cyanoacetic acid and subsequent transformations to introduce the 4-methylbenzamide moiety. Specific methodologies may vary, but common techniques include refluxing in organic solvents and the use of coupling agents.

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 10 to 30 µM depending on the specific derivative and treatment duration .
  • Mechanism of Action : The proposed mechanism involves the activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. Flow cytometric analysis has indicated an increase in cells in the sub-G1 phase, suggesting DNA fragmentation typical of apoptotic processes .

Antimicrobial Activity

Some studies have explored the antimicrobial properties of related compounds. While direct data on this compound is limited, structural analogs have demonstrated activity against Gram-positive and Gram-negative bacteria, indicating potential for further investigation in this area .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of a related compound on HepG2 cells using sulforhodamine B assays. The results indicated that treatment with concentrations above 50 µM significantly reduced cell viability, correlating with increased levels of reactive oxygen species (ROS), which are known to mediate apoptosis .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications on the thiophene ring and amide group significantly affected biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines compared to their electron-donating counterparts .

Data Summary Table

Biological Activity Cell Line Tested IC50 (µM) Mechanism
AnticancerMCF715Apoptosis
AnticancerHepG225Apoptosis
AntimicrobialStaphylococcus aureusN/ABactericidal

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